molecular formula C13H18O3 B13438342 4-Isopropoxy-3-isopropylbenzoic acid

4-Isopropoxy-3-isopropylbenzoic acid

Cat. No.: B13438342
M. Wt: 222.28 g/mol
InChI Key: VALRQCBRRJJHGY-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of benzoic acid, characterized by the presence of isopropoxy and isopropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-isopropylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where isopropyl groups are introduced to the benzene ring. This reaction typically uses isopropanol and a strong acid catalyst such as sulfuric acid or chlorosulfonic acid .

Another method involves the oxidation of 4-isopropylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide. This process converts the alcohol group to a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation processes. These methods utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-3-isopropylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents to the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of more oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen atoms or other functional groups to the benzene ring.

Scientific Research Applications

4-Isopropoxy-3-isopropylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isopropoxy-3-isopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its structural features allow it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropoxy-3-isopropylbenzoic acid is unique due to the presence of both isopropoxy and isopropyl groups on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-propan-2-yl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C13H18O3/c1-8(2)11-7-10(13(14)15)5-6-12(11)16-9(3)4/h5-9H,1-4H3,(H,14,15)

InChI Key

VALRQCBRRJJHGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)OC(C)C

Origin of Product

United States

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